N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-14(15-5-3-10-4-6-17-8-10)11-1-2-12-13(7-11)19-9-18-12/h1-2,4,6-8H,3,5,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHSESXUUXPDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a series of reactions involving the formation of the dioxole ring from catechol derivatives.
Coupling of the Furan and Benzo[d][1,3]dioxole Units: This step often involves palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and functional profiles of benzodioxole carboxamides are highly dependent on the substituent attached to the nitrogen atom. Key analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Bioactivity :
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3,4-dimethoxyphenyl in HSD-2, naphthyl in BNBC) are associated with pharmaceutical applications (antidiabetic, anticancer), while aliphatic chains (e.g., heptan-4-yl in S807) are linked to flavor-enhancing properties .
- Electron-Withdrawing Groups : The trifluoromethyl group in IIc enhances α-amylase inhibition, likely due to increased electrophilicity and metabolic stability .
- Heteroaromatic Moieties : The furan-3-yl group in the target compound may improve solubility and π-π stacking interactions compared to purely aliphatic or phenyl substituents.
- Synthetic Yields and Conditions :
- Yields for benzodioxole carboxamides range from 70% to 95%, with purification typically involving silica gel chromatography .
- The target compound’s synthesis would likely follow similar protocols, such as coupling benzo[d][1,3]dioxole-5-carboxylic acid with 2-(furan-3-yl)ethylamine using carbodiimide reagents .
Pharmacological and Functional Comparisons
Antidiabetic Activity :
- IIc demonstrated significant hypoglycemic effects in diabetic mice, with blood glucose reductions comparable to untreated controls . The furan-3-yl ethyl group in the target compound may similarly modulate glucose metabolism, though its efficacy would depend on substituent-specific interactions with α-amylase or insulin pathways.
- Flavor Enhancement: S807’s umami potency at 0.1% of MSG concentrations highlights the role of aliphatic substituents in taste receptor binding .
- Antitumor and Immunomodulatory Effects: BNBC’s antitumor activity via MITA/STING activation suggests that bulky aromatic substituents (e.g., naphthyl) enhance immune pathway engagement . The furan-3-yl ethyl group, while smaller, may still permit interactions with intracellular signaling proteins.
- Cardiovascular Applications: MDC’s low energy gap (3.54 eV) and monoclinic crystal structure correlate with stability and bioavailability in cardiovascular systems . The target compound’s furan group could similarly influence redox properties and antioxidant capacity.
Metabolic and Toxicological Profiles
Metabolism :
- S807 undergoes rapid oxidative metabolism in human and rat liver microsomes, suggesting that aliphatic chains are prone to CYP450-mediated degradation . The furan-3-yl ethyl group may confer slower metabolism due to aromatic stabilization.
Biological Activity
N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The presence of the furan ring enhances its reactivity and potential interactions with biological targets. The molecular formula of the compound is , indicating a complex structure that may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway allows for the careful control of the compound's structure and purity. Key steps often include:
- Formation of the furan moiety : This can be achieved through cyclization reactions involving suitable precursors.
- Coupling with benzo[d][1,3]dioxole derivatives : Various coupling methods such as amide bond formation are utilized.
- Purification : Techniques like chromatography are employed to isolate the final product in high purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It is believed to act as a protein kinase inhibitor , which plays a crucial role in regulating cellular processes such as growth and metabolism. The following table summarizes findings on its anticancer effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 2.38 | EGFR inhibition and apoptosis induction |
| HCT116 | 1.54 | Cell cycle arrest and mitochondrial pathway |
| MCF-7 | 4.52 | Induction of apoptosis via Bax/Bcl-2 axis |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, as indicated by IC50 values greater than 150 µM for normal cell lines tested .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The compound has shown selective binding to specific protein kinases involved in cancer progression.
- Induction of Apoptosis : Studies have demonstrated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Modulation : The compound affects various phases of the cell cycle, contributing to its antiproliferative effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : In experiments using HepG2 and HCT116 cell lines, the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- In Vivo Models : Animal studies demonstrated that treatment with this compound resulted in reduced tumor growth rates and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
